molecular formula C27H21NO5 B12216960 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B12216960
M. Wt: 439.5 g/mol
InChI Key: GJOFNIBNSURKOQ-UHFFFAOYSA-N
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Description

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a coumarin moiety and a methoxybenzamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the core structures of benzofuran and coumarin derivatives. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate benzoyl chlorides in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at room temperature for about an hour to yield the desired intermediate.

Subsequent steps involve the introduction of the benzofuran moiety through reactions with organic halides and further functionalization to incorporate the methoxybenzamide group. The final product is obtained through purification techniques such as crystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and coumarin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is unique due to its combined benzofuran and coumarin structure, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C27H21NO5/c1-15-11-16(2)25-20(12-15)21(14-23(29)33-25)26-24(19-9-4-5-10-22(19)32-26)28-27(30)17-7-6-8-18(13-17)31-3/h4-14H,1-3H3,(H,28,30)

InChI Key

GJOFNIBNSURKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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